molecular formula C62H111N11O13 B026966 Cyclosporin metabolite m17 CAS No. 89270-28-0

Cyclosporin metabolite m17

カタログ番号 B026966
CAS番号: 89270-28-0
分子量: 1218.6 g/mol
InChIキー: ZPZHKIOMBYYVRD-WRDPQARASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin metabolite m17 is a monohydroxylated metabolite of cyclosporin . It was isolated from the bile of human liver transplant recipients . It’s a calcineurin phosphatase pathway inhibitor and is used as an immunosuppressant drug to prevent rejection in organ transplantation .


Chemical Reactions Analysis

In bile and urine obtained from rabbits administered M-17, the CsA metabolites M-8, M-18, and M-26 were found, indicating that M-17 is further metabolized . This supports the proposed biotransformation pathways for M-17 .


Physical And Chemical Properties Analysis

Cyclosporin metabolite m17 is a lipophilic peptide . It has a half-life of 2.22 hr, a volume of distribution of 1.44 liters/kg, and a clearance of 11.07 ml/min/kg . These parameters are not significantly different from those obtained for Cyclosporin .

科学的研究の応用

Immunosuppressant Action

Cyclosporine, including its metabolite M17, has been established as a gold standard for its immunosuppressant action . It’s widely used in organ transplantations to prevent the body from rejecting the new organ .

Treatment of Autoimmune Diseases

Cyclosporine and its metabolites have been used in the treatment of certain autoimmune diseases . These include conditions like rheumatoid arthritis, where the immune system mistakenly attacks the body’s own tissues .

Antifungal Agent

Initially, cyclosporine was investigated as an antifungal agent . Although its clinical use was limited by its narrow spectrum, it’s still an important part of its history and application .

Treatment of Dry Eye Syndrome

Cyclosporine, including its metabolite M17, has been used in the treatment of dry eye syndrome . This condition occurs when your tears aren’t able to provide adequate lubrication for your eyes .

Drug Delivery Research

The broad spectrum of cyclosporine demands efficient delivery systems by several routes . Research has been conducted to develop novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .

Antiviral Properties

Cyclosporine has been indicated for a number of new clinical applications, including as a potent anti-human immunodeficiency virus 1 (HIV-1), anti-hepatitis C, and anticancer agent .

Reversal of Multidrug Resistance

Another interesting application of cyclosporine is the reversal of multidrug resistance . This is particularly important in the field of cancer treatment, where drug resistance is a major challenge .

Treatment of Other Conditions

Cyclosporine has also been used in the treatment of other conditions such as psoriasis, a skin condition that causes cells to build up rapidly on the surface of the skin .

Safety and Hazards

The safety data sheet for Cyclosporin metabolite m17 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

特性

IUPAC Name

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHKIOMBYYVRD-CPEWUTAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin metabolite m17

CAS RN

89270-28-0
Record name Cyclosporine metabolite M17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin metabolite m17
Reactant of Route 2
Cyclosporin metabolite m17
Reactant of Route 3
Cyclosporin metabolite m17
Reactant of Route 4
Cyclosporin metabolite m17
Reactant of Route 5
Cyclosporin metabolite m17
Reactant of Route 6
Cyclosporin metabolite m17

Q & A

Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?

A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].

Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?

A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。